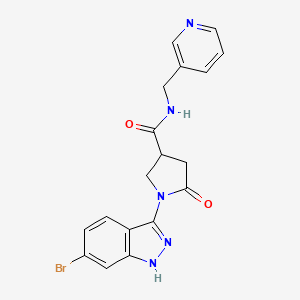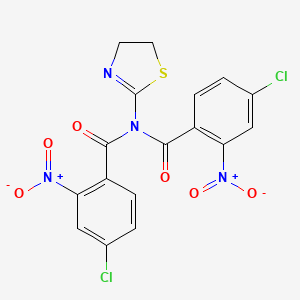![molecular formula C7H12N6O2 B11024615 N-[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]hydrazinecarboximidamide](/img/structure/B11024615.png)
N-[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]hydrazinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[4-(METHOXYMETHYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]-1-HYDRAZINECARBOXIMIDAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine ring, which is a common structure in many biologically active molecules, making it an interesting subject for research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(METHOXYMETHYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]-1-HYDRAZINECARBOXIMIDAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine core. This can be achieved through the reaction of appropriate precursors under controlled conditions. For instance, the methoxymethyl group can be introduced via a reaction with methoxymethyl chloride in the presence of a base . The hydrazinecarboximidamide moiety is then attached through a subsequent reaction involving hydrazine derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(METHOXYMETHYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]-1-HYDRAZINECARBOXIMIDAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .
Scientific Research Applications
N~1~-[4-(METHOXYMETHYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]-1-HYDRAZINECARBOXIMIDAMIDE has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its structural similarity to nucleotides makes it useful in studying DNA and RNA interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N1-[4-(METHOXYMETHYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]-1-HYDRAZINECARBOXIMIDAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways . This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- N- [4-Hydroxy-6- (methoxymethyl)pyrimidin-2-yl]acetamide
- Pyrrolidine derivatives
- Quinolone derivatives
Uniqueness
What sets N1-[4-(METHOXYMETHYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]-1-HYDRAZINECARBOXIMIDAMIDE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C7H12N6O2 |
|---|---|
Molecular Weight |
212.21 g/mol |
IUPAC Name |
1-amino-2-[4-(methoxymethyl)-6-oxo-1H-pyrimidin-2-yl]guanidine |
InChI |
InChI=1S/C7H12N6O2/c1-15-3-4-2-5(14)11-7(10-4)12-6(8)13-9/h2H,3,9H2,1H3,(H4,8,10,11,12,13,14) |
InChI Key |
DDUZWEPSFZYIJP-UHFFFAOYSA-N |
Isomeric SMILES |
COCC1=CC(=O)NC(=N1)/N=C(\N)/NN |
Canonical SMILES |
COCC1=CC(=O)NC(=N1)N=C(N)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-fluorobenzyl)-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11024538.png)
![2-(cyclopropylamino)-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11024542.png)
![methyl (2Z)-[2-{(2E)-2-[6-(4-chlorophenyl)-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]hydrazinyl}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate](/img/structure/B11024547.png)
![N-(1,3-benzothiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11024552.png)
![2-(3-methylbutyl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11024560.png)
![2-(3-Chloro-4-fluorophenyl)-7-(4-fluoro-2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11024566.png)
![2-chloro-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide](/img/structure/B11024569.png)


![Dimethyl 5-[(3,5-dimethoxybenzoyl)amino]isophthalate](/img/structure/B11024597.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-phenylmethanesulfonamide](/img/structure/B11024603.png)

![2-(2-chlorophenyl)-8-(pyridin-3-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11024628.png)
